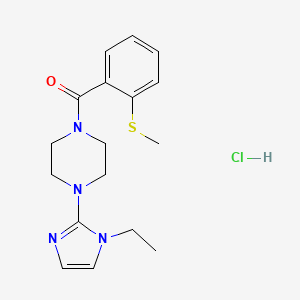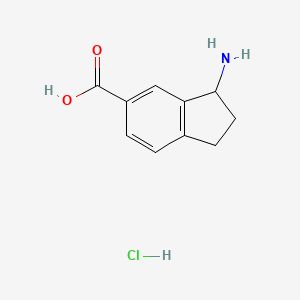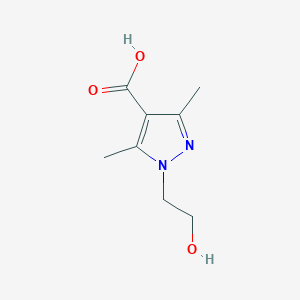![molecular formula C19H13Cl2FN2O3 B2849133 N-(2,3-dichlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide CAS No. 868678-35-7](/img/structure/B2849133.png)
N-(2,3-dichlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dichlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide, also known as DFP-10917, is a small molecule drug compound that has been synthesized and studied for its potential therapeutic applications in various diseases.
Mechanism of Action
N-(2,3-dichlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide exerts its therapeutic effects by targeting specific enzymes or proteins involved in disease processes. For example, in cancer, N-(2,3-dichlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide targets DHODH, which is involved in nucleotide synthesis. By inhibiting this enzyme, N-(2,3-dichlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide can prevent the growth and proliferation of cancer cells. In Alzheimer's disease, N-(2,3-dichlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide inhibits the aggregation of beta-amyloid protein, which is involved in the formation of plaques in the brain. By preventing the formation of these plaques, N-(2,3-dichlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide can slow down the progression of Alzheimer's disease. In Parkinson's disease, N-(2,3-dichlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide protects dopaminergic neurons from oxidative stress, which is involved in the degeneration of these neurons. By protecting these neurons, N-(2,3-dichlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide can slow down the progression of Parkinson's disease.
Biochemical and Physiological Effects
N-(2,3-dichlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide has been shown to have various biochemical and physiological effects depending on the disease being treated. In cancer, N-(2,3-dichlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide inhibits the growth and proliferation of cancer cells by targeting DHODH, which is involved in nucleotide synthesis. In Alzheimer's disease, N-(2,3-dichlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide inhibits the aggregation of beta-amyloid protein, which is involved in the formation of plaques in the brain. In Parkinson's disease, N-(2,3-dichlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide protects dopaminergic neurons from oxidative stress, which is involved in the degeneration of these neurons.
Advantages and Limitations for Lab Experiments
N-(2,3-dichlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide has several advantages and limitations for lab experiments. One advantage is that it has been shown to have therapeutic potential in various diseases, which makes it a promising candidate for further research. Another advantage is that it can be synthesized using a multistep process, which makes it readily available for lab experiments. One limitation is that it has not been extensively studied in humans, which makes it difficult to determine its safety and efficacy. Another limitation is that it may have off-target effects, which could limit its therapeutic potential.
Future Directions
There are several future directions for research on N-(2,3-dichlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide. One direction is to further study its therapeutic potential in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to determine its safety and efficacy in humans, which could lead to its development as a clinical drug. Another direction is to investigate its off-target effects and potential interactions with other drugs, which could inform its clinical use. Finally, further research could be done to optimize the synthesis method of N-(2,3-dichlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide, which could make it more readily available for lab experiments and potential clinical use.
Conclusion
N-(2,3-dichlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide is a synthetic compound that has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It exerts its therapeutic effects by targeting specific enzymes or proteins involved in disease processes. While it has several advantages and limitations for lab experiments, it is a promising candidate for further research, and there are several future directions for its study.
Synthesis Methods
N-(2,3-dichlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide is a synthetic compound that can be prepared by a multistep process involving the reaction of various reagents. The synthesis method involves the reaction of 2,3-dichlorobenzoic acid with 4-fluoroaniline to form 2,3-dichloro-N-(4-fluorophenyl)benzamide. This intermediate is then reacted with 4-methoxyphenylboronic acid in the presence of a palladium catalyst to form N-(2,3-dichlorophenyl)-1-[(4-fluorophenyl)methoxy]benzamide. Finally, this compound is reacted with 3-cyanopyridine in the presence of a base to form N-(2,3-dichlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide.
Scientific Research Applications
N-(2,3-dichlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer, N-(2,3-dichlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide has been shown to inhibit the growth of cancer cells by targeting the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in nucleotide synthesis. In Alzheimer's disease, N-(2,3-dichlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide has been shown to inhibit the aggregation of beta-amyloid protein, which is involved in the formation of plaques in the brain. In Parkinson's disease, N-(2,3-dichlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide has been shown to protect dopaminergic neurons from oxidative stress, which is involved in the degeneration of these neurons.
properties
IUPAC Name |
N-(2,3-dichlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2FN2O3/c20-15-4-1-5-16(17(15)21)23-18(25)14-3-2-10-24(19(14)26)27-11-12-6-8-13(22)9-7-12/h1-10H,11H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBNBJFPNQVUACV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C2=CC=CN(C2=O)OCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-ethyl 2-((benzo[d]thiazole-6-carbonyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate](/img/structure/B2849050.png)

![N-[(Z)-2-amino-1,2-dicyanoethenyl]-N'-(4-chlorophenyl)urea](/img/structure/B2849057.png)
![methyl (2E)-3-amino-2-[(E)-pyridine-4-carbonyl]prop-2-enoate](/img/structure/B2849059.png)




![2-Chloro-6-fluoro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide](/img/structure/B2849068.png)

![6-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-5-methylquinoline](/img/structure/B2849070.png)

![3-(1-adamantyl)-N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2849072.png)
![tert-Butyl 3-(2-chloropyrimidin-4-yl)-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B2849073.png)